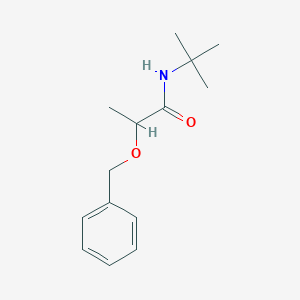![molecular formula C21H18N2O B14911945 N'-[1-(4-biphenylyl)ethylidene]benzohydrazide CAS No. 39575-19-4](/img/structure/B14911945.png)
N'-[1-(4-biphenylyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a biphenyl group attached to an ethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide
- N’-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide
- N’-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide
Uniqueness
N’-[1-(4-biphenylyl)ethylidene]benzohydrazide is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
39575-19-4 |
|---|---|
Fórmula molecular |
C21H18N2O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O/c1-16(22-23-21(24)20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15H,1H3,(H,23,24)/b22-16+ |
Clave InChI |
CIEAQMPAVHBIAN-CJLVFECKSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



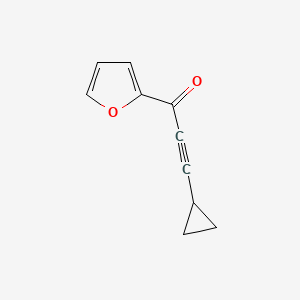

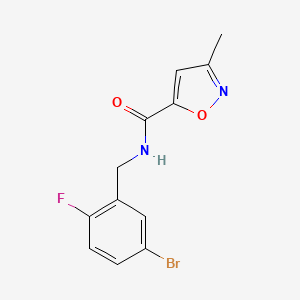
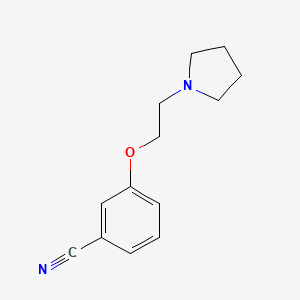
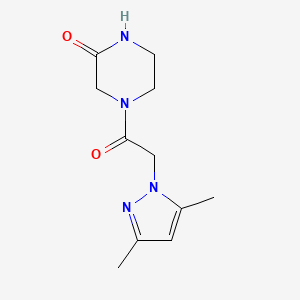
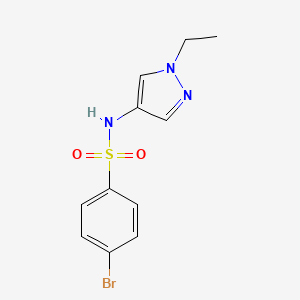
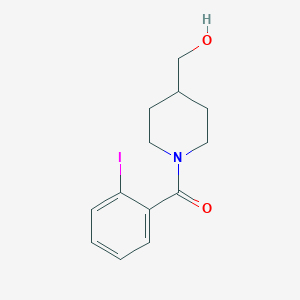
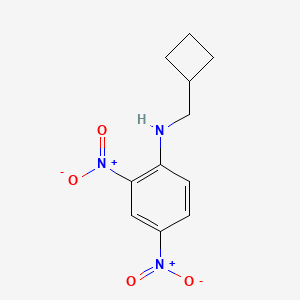
![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)


